

4-Amino-5-methyl-3-nitropyridine molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Amino-5-methyl-3-nitropyridine

Cat. No.: B093017

[Get Quote](#)

An In-depth Technical Guide: **4-Amino-5-methyl-3-nitropyridine**

Authored by a Senior Application Scientist

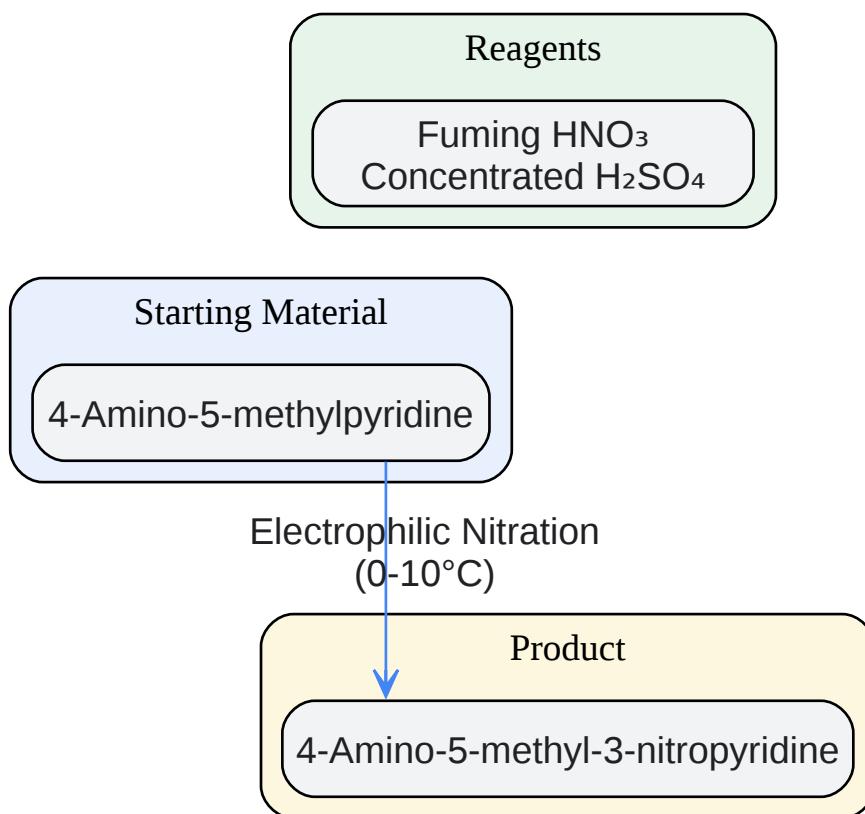
This guide provides a comprehensive technical overview of **4-Amino-5-methyl-3-nitropyridine**, a heterocyclic compound of significant interest to researchers in synthetic organic chemistry and drug discovery. We will delve into its core properties, synthesis, characterization, and applications, grounding the discussion in established chemical principles and field-proven insights.

Core Compound Profile and Physicochemical Properties

4-Amino-5-methyl-3-nitropyridine is a substituted pyridine derivative. The pyridine ring is a privileged scaffold in medicinal chemistry, and the presence of amino, methyl, and nitro functional groups at specific positions makes this molecule a highly versatile synthetic intermediate.^{[1][2]} The electron-withdrawing nitro group and electron-donating amino group create a unique electronic profile, influencing the reactivity of the pyridine ring and providing multiple sites for further chemical modification.^[3]

This compound's structural analogs are key components in the synthesis of advanced pharmaceutical agents. Notably, the related structure, 4-amino-5-methylpyridin-2-one, is a

critical intermediate in the synthesis of Finerenone, a non-steroidal mineralocorticoid receptor antagonist for treating cardiovascular and renal diseases.[\[1\]](#)


Table 1: Physicochemical Data of **4-Amino-5-methyl-3-nitropyridine**

Property	Value	Source
Molecular Formula	C ₆ H ₇ N ₃ O ₂	[1] [4]
Molecular Weight	153.14 g/mol	[1] [4]
CAS Number	18227-67-3	[1]
IUPAC Name	5-methyl-3-nitropyridin-4-amine	[1]
Appearance	Yellow crystalline powder (inferred)	[5]
Solubility	Insoluble in water (inferred)	[6]

Synthesis and Mechanistic Considerations

The synthesis of **4-Amino-5-methyl-3-nitropyridine** is not widely documented in standard literature, but a logical and efficient route can be designed based on established nitration chemistry of aminopyridines. The most direct approach involves the electrophilic nitration of 4-amino-5-methylpyridine.

The reaction mechanism is an electrophilic aromatic substitution. The pyridine nitrogen is first protonated by the strong acid (sulfuric acid), forming a pyridinium ion. This deactivates the ring towards electrophilic attack. However, the powerful activating effect of the amino group directs the incoming electrophile (the nitronium ion, NO₂⁺) to the ortho position (position 3), overcoming the deactivation of the pyridinium ring. The methyl group at position 5 provides slight additional activation.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for the nitration of 4-amino-5-methylpyridine.

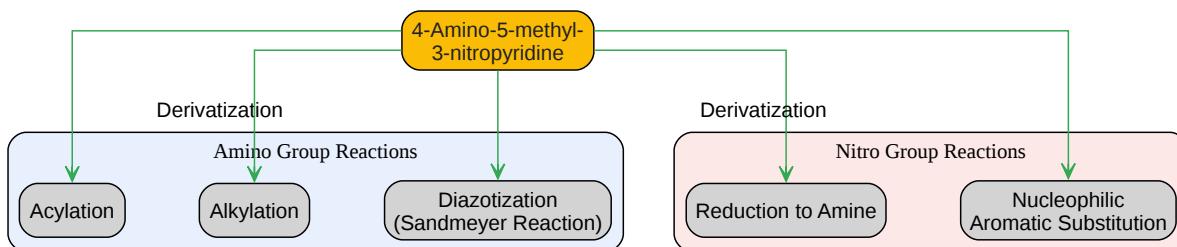
Experimental Protocol: Synthesis of 4-Amino-5-methyl-3-nitropyridine

This protocol is adapted from established procedures for the synthesis of analogous compounds, such as 4-amino-3-nitropyridine, and should be performed with rigorous safety precautions.^[7]

- Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add concentrated sulfuric acid (e.g., 40 mL). Cool the flask in an ice-salt bath to 0°C.
- Substrate Addition: Slowly add 4-amino-5-methylpyridine (e.g., 10.0 g, 92.5 mmol) portion-wise to the cooled sulfuric acid, ensuring the internal temperature does not exceed 10°C. The formation of the pyridinium sulfate salt is highly exothermic.

- Nitrating Agent: Slowly add fuming nitric acid (e.g., 5.0 mL) dropwise via the dropping funnel. Maintain strict temperature control between 0-10°C throughout the addition.
 - Causality Insight: The use of a mixture of concentrated sulfuric and nitric acids generates the highly electrophilic nitronium ion (NO_2^+) in situ, which is necessary for the substitution reaction. Temperature control is critical to prevent over-nitration and decomposition.
- Reaction Progression: After the addition is complete, stir the reaction mixture at 0-10°C for 5 hours.
- Work-up and Isolation: Slowly and carefully pour the reaction mixture onto crushed ice (e.g., 400 g). The product will precipitate out of the acidic solution. Neutralize the cold slurry to pH 7 by the slow addition of concentrated aqueous ammonia.
 - Self-Validation: The pH adjustment is a critical step. The product is soluble in strong acid (as the ammonium salt) and strong base. Neutralizing to pH 7 ensures maximum precipitation and recovery.
- Purification: Collect the resulting yellow precipitate by vacuum filtration, wash thoroughly with cold deionized water, and dry under reduced pressure. The crude product can be further purified by recrystallization from ethanol or a similar suitable solvent.

Structural Elucidation and Characterization


To confirm the identity and purity of the synthesized **4-Amino-5-methyl-3-nitropyridine**, a suite of spectroscopic techniques is essential.

- ^1H NMR Spectroscopy: The proton NMR spectrum should exhibit distinct signals corresponding to the molecular structure. Expected signals would include two singlets for the aromatic protons on the pyridine ring, a singlet for the methyl protons ($-\text{CH}_3$), and a broad singlet for the amino protons ($-\text{NH}_2$).
- ^{13}C NMR Spectroscopy: The carbon NMR spectrum will show six distinct signals, corresponding to the six carbon atoms in the molecule. The positions of the signals will be influenced by the attached functional groups.

- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the molecular formula. The ESI-MS spectrum is expected to show a prominent peak for the protonated molecular ion $[M+H]^+$ at m/z 154.06.[7]
- Infrared (IR) Spectroscopy: The IR spectrum provides functional group information. Key characteristic peaks would include N-H stretching vibrations for the amino group (around $3300\text{-}3500\text{ cm}^{-1}$), asymmetric and symmetric N=O stretches for the nitro group (around $1500\text{-}1550\text{ cm}^{-1}$ and $1300\text{-}1350\text{ cm}^{-1}$, respectively), and C-H stretches for the aromatic ring and methyl group.

Applications in Synthetic and Medicinal Chemistry

The primary value of **4-Amino-5-methyl-3-nitropyridine** lies in its utility as a versatile synthetic building block.[1] The three functional groups offer distinct sites for chemical elaboration, allowing for the construction of diverse molecular libraries for screening in drug discovery programs.

[Click to download full resolution via product page](#)

Caption: Potential derivatization pathways for **4-Amino-5-methyl-3-nitropyridine**.

- Amino Group Modification: The amino group can undergo acylation, alkylation, or diazotization followed by Sandmeyer-type reactions to introduce a wide range of substituents.

- Nitro Group Reduction: The nitro group can be selectively reduced to an amine, yielding a diamine derivative. This new amino group can then be used for further functionalization, creating complex heterocyclic systems.
- Pharmaceutical Scaffolding: As a precursor, it enables the synthesis of compounds with potential biological activities, including antifungal and antiviral properties, which are often associated with the nitropyridine core.[\[1\]](#)[\[2\]](#)

Safety, Handling, and Storage

While a specific safety data sheet (SDS) for **4-Amino-5-methyl-3-nitropyridine** is not readily available, data from the closely related compound 4-amino-3-nitropyridine provides a strong basis for handling procedures.[\[8\]](#) This compound should be treated as a hazardous chemical intended for research use only.

Table 2: Recommended Safety and Handling Procedures

Precaution Category	Recommendation	Rationale and Source
Personal Protective Equipment (PPE)	Wear safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.	To prevent skin and eye contact. The analog is a known skin and serious eye irritant.[8] [9]
Engineering Controls	Handle only in a well-ventilated area, preferably within a chemical fume hood.	To avoid inhalation of dust, which may cause respiratory irritation.[10]
First Aid	Eyes: Rinse cautiously with water for several minutes. Skin: Wash with plenty of soap and water. Ingestion/Inhalation: Move to fresh air and seek immediate medical attention.	Standard first aid for hazardous chemical exposure. [8][11]
Storage	Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents.	To maintain chemical stability and prevent hazardous reactions.[9]
Disposal	Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.	To ensure safe and environmentally responsible disposal of chemical waste.[8]

Hazard Statement Summary (Inferred): Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[8]

Conclusion

4-Amino-5-methyl-3-nitropyridine is a valuable heterocyclic intermediate with significant potential for synthetic and medicinal chemistry. Its well-defined structure, featuring multiple reactive sites, makes it an ideal starting material for constructing complex molecular architectures. While requiring careful handling due to its potential hazards, its utility as a

building block in the development of novel therapeutics and other functional materials is clear. This guide provides the foundational knowledge for researchers to synthesize, characterize, and utilize this compound effectively and safely in their work.

References

- Google Patents. (2020). WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-on.
- Gavrilov, N. S., et al. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. *Molecules*, 27(15), 4945.
- PrepChem.com. (n.d.). Synthesis of 4-nitropyridine.
- Oikawa, M., et al. (2022). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. *Molecules*, 27(19), 6296.
- Autechem. (n.d.). The Role of 3-Amino-5-nitropyridine in Modern Chemical Synthesis.
- PubChem. (n.d.). 2-Amino-3-methyl-5-nitropyridine.
- The Royal Society of Chemistry. (n.d.). Supporting Information for a publication.
- Okchem. (n.d.). 4-Methyl-3-nitropyridine: Key Building Block for Pharmaceutical R&D.
- Zhou, D., et al. (2012). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase. *Journal of Medicinal Chemistry*, 55(21), 9196-9207.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. benchchem.com [benchchem.com]
- 2. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. 2-Amino-3-methyl-5-nitropyridine | C6H7N3O2 | CID 2734446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. 4-Amino-3-nitropyridine, 96% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.nl]

- 7. 4-Amino-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 8. echemi.com [echemi.com]
- 9. fishersci.com [fishersci.com]
- 10. 4-Amino-3-nitropyridine - Safety Data Sheet [chemicalbook.com]
- 11. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [4-Amino-5-methyl-3-nitropyridine molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b093017#4-amino-5-methyl-3-nitropyridine-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com